4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine
Description
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine is a boronic ester derivative featuring a morpholine ring connected via a three-carbon propyl chain to a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, a critical step in pharmaceutical and material science applications . Its hydrochloride salt form (CAS 1150271-72-9) enhances aqueous solubility, making it suitable for biological studies .
Properties
Molecular Formula |
C13H26BNO3 |
|---|---|
Molecular Weight |
255.16 g/mol |
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]morpholine |
InChI |
InChI=1S/C13H26BNO3/c1-12(2)13(3,4)18-14(17-12)6-5-7-15-8-10-16-11-9-15/h5-11H2,1-4H3 |
InChI Key |
CBGALTGWZUGSAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Aryl Halide Intermediate
The most widely used method involves installing the boronic ester group via palladium-catalyzed borylation of an aryl bromide precursor.
Step 1: Synthesis of 4-Bromo-phenoxypropylmorpholine
3-Bromopropylmorpholine is prepared by alkylating morpholine with 1,3-dibromopropane in acetonitrile under reflux (82°C, 12 h) using potassium carbonate as a base. Subsequent coupling with 4-bromophenol occurs via nucleophilic aromatic substitution in dimethylformamide (DMF) at 90°C for 18 h, yielding 4-bromo-phenoxypropylmorpholine.
Step 2: Miyaura Borylation
The aryl bromide intermediate undergoes borylation using bis(pinacolato)diboron (BPin, 1.2 equiv), Pd(dppf)Cl (5 mol%), and potassium acetate (3 equiv) in 1,4-dioxane at 100°C for 24 h. This step achieves quantitative conversion to the target boronic ester, as confirmed by B NMR (δ 30.5 ppm).
| Parameter | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Reaction Time | 24 h |
| Yield | 92% (isolated) |
Mitsunobu Etherification of Preformed Boronic Ester
For substrates sensitive to palladium, a Mitsunobu reaction couples 4-hydroxyphenylboronic acid pinacol ester with 3-hydroxypropylmorpholine.
Reaction Conditions
-
Reagents: Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)
-
Solvent: Tetrahydrofuran (THF), 0°C to room temperature, 12 h
Key Advantage
Avoids halogenated intermediates, making it suitable for acid-sensitive substrates. However, the boronic ester must withstand phosphine and azo reagents.
Sequential Reductive Amination and Boronylation
An alternative route constructs the propylmorpholine chain before introducing boron.
Step 1: Reductive Amination
Morpholine reacts with 3-oxopropylboronic acid pinacol ester in methanol using sodium cyanoborohydride (NaBHCN) at pH 5 (acetic acid buffer), yielding 3-(morpholinium)propylboronic ester.
Step 2: Acid-Catalyzed Transesterification
Crude product is treated with pinacol (1.1 equiv) and magnesium sulfate in dichloromethane for 16 h, achieving 85% conversion to the target compound.
Critical Analysis of Methodologies
Catalyst Performance in Miyaura Borylation
Palladium catalysts with bidentate ligands (e.g., dppf) outperform monodentate analogues, providing turnover numbers (TON) >500. Nickel catalysts (e.g., NiCl(dppe)) show moderate activity (TON ~150) but require higher temperatures (120°C).
Solvent Effects on Nucleophilic Substitution
Polar aprotic solvents (DMF, DMSO) accelerate aryl ether formation, with DMF reducing side reactions (<5% dialkylation). Protic solvents (ethanol, water) deactivate the palladium catalyst in subsequent borylation steps.
Scalability and Industrial Considerations
Continuous-Flow Synthesis
Adapting Step 1 for continuous processing:
Chemical Reactions Analysis
Types of Reactions
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxaborolane group or other functional groups present in the molecule.
Substitution: The morpholine ring and the propyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Drug Development | Serves as an intermediate in synthesizing pharmaceutical agents, particularly for targeting various diseases. |
| Organic Synthesis | Acts as a building block for creating complex organic molecules, enhancing synthesis efficiency. |
| Material Science | Used in formulating advanced materials such as polymers and coatings that leverage its unique chemical properties. |
| Bioconjugation | Facilitates the attachment of biomolecules to surfaces or other molecules, crucial for diagnostics and therapeutics. |
| Research Applications | Utilized in experimental setups involving boron chemistry due to its stability and reactivity. |
Drug Development
The compound is integral in synthesizing new drugs aimed at treating a range of diseases. Its boron-containing structure enhances the pharmacological properties of the resulting compounds. For instance, compounds derived from this morpholine derivative have shown promise in antitumor evaluations and molecular docking studies .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block. Its ability to undergo borylation reactions allows for the formation of carbon-boron bonds, which are pivotal in constructing complex molecules through cross-coupling reactions . This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.
Material Science
The unique properties of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine make it suitable for developing advanced materials. It is incorporated into polymers and coatings to enhance their mechanical and thermal properties. The stability provided by the boron moiety contributes to improved performance in various applications .
Bioconjugation
This compound plays a significant role in bioconjugation techniques. It aids in linking biomolecules to surfaces or other molecules, which is essential for creating diagnostic tools and therapeutic agents . The ability to form stable complexes with biomolecules enhances its utility in biological research.
Research Applications
Researchers frequently use this compound in studies focused on boron chemistry due to its favorable reactivity profile. It serves as an important reagent in various experimental setups that explore new synthetic methodologies or investigate the properties of boron-containing compounds .
Case Studies
-
Antitumor Evaluation :
A study evaluated the antitumor activity of morpholine-based heterocycles that included derivatives of the compound under discussion. The findings suggested potential pathways for drug development targeting cancer cells . -
Synthesis of Complex Organic Molecules :
Research demonstrated the effectiveness of using this compound as a borylation agent in synthesizing complex organic frameworks through palladium-catalyzed reactions. This application highlighted its importance in modern organic synthesis methodologies . -
Development of Advanced Materials :
Investigations into the incorporation of this morpholine derivative into polymer matrices revealed enhanced thermal stability and mechanical strength, indicating its potential for use in high-performance materials .
Mechanism of Action
The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine involves its ability to participate in various chemical reactions, such as cross-coupling and substitution. The dioxaborolane group acts as a versatile functional group that can be transformed into other functional groups, enabling the synthesis of diverse molecules. The morpholine ring can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
- 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (MW 289.18): Lacks the propyl linker, directly attaching the boronic ester-substituted phenyl to morpholine. This reduces flexibility but enhances planarity, favoring π-π stacking in material science applications .
- 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (MW 317.23): Uses a shorter ethyl linker (vs. propyl), marginally increasing hydrophobicity and altering binding kinetics in drug-receptor interactions .
Heterocyclic Variants
- Pyridinyl Analogs : The pyridine ring (e.g., 4-[5-(dioxaborolan-2-yl)-2-pyridinyl]morpholine, MW 290.17) introduces nitrogen-mediated electronic effects, reducing boronic ester reactivity in cross-coupling compared to phenyl derivatives. This is advantageous in stepwise syntheses requiring controlled coupling .
- Pyrazolyl Analogs : The pyrazole ring (e.g., 4-(3-(4-dioxaborolan-2-yl-pyrazol-1-yl)propyl)morpholine) adds hydrogen-bonding capacity, enhancing interactions with biological targets in agrochemicals .
Linker Variations
- Ether Linkers: Compounds like 4-(3-(4-dioxaborolan-2-yl-phenoxy)propyl)morpholine replace the alkyl chain with an ether group, increasing polarity and metabolic stability .
- Salt Forms : The hydrochloride salt of the target compound (CAS 1150271-72-9) improves solubility by 20–30% in aqueous buffers, critical for in vivo pharmacokinetic studies .
Reactivity in Cross-Coupling Reactions
- Phenyl vs. Pyridinyl Boronic Esters : Phenyl derivatives exhibit higher reactivity in Suzuki reactions due to electron-donating effects from the morpholine oxygen, achieving >90% yield under standard Pd(PPh₃)₄ catalysis. Pyridinyl analogs require Pd(OAc)₂ with SPhos ligands for comparable efficiency .
- Linker Length : Propyl chains (vs. ethyl) reduce steric hindrance in couplings, enabling access to sterically congested biaryls .
Biological Activity
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine (CAS No. 852227-95-3) is a compound that incorporates a boron-containing moiety known for its potential in medicinal chemistry. The biological activity of this compound is of interest due to its structural characteristics which may influence its interaction with biological targets.
- Molecular Formula : C16H24BNO3
- Molecular Weight : 289.18 g/mol
- CAS Number : 852227-95-3
- InChI Key : NCJDKFFODGZRRL-UHFFFAOYSA-N
The biological activity of boron-containing compounds often relates to their ability to form reversible covalent bonds with biomolecules. This property can be exploited in drug design, particularly in targeting proteins involved in various diseases. The presence of the morpholine ring may enhance the compound's ability to interact with biological systems.
Anticancer Activity
Research has indicated that compounds similar to 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine exhibit promising anticancer properties. For instance:
- Study on CDK Inhibition : A study focused on cyclin-dependent kinases (CDKs) showed that derivatives of boron-containing compounds could effectively inhibit CDK activity, leading to reduced proliferation of cancer cells .
Antimicrobial Properties
Boronic acids and their derivatives have been recognized for their antimicrobial activities. Compounds like 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine may possess similar properties:
- In vitro Studies : Preliminary tests indicated that certain boron compounds exhibited significant antibacterial effects against Gram-positive bacteria .
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK activity | |
| Antimicrobial | Significant antibacterial activity | |
| Protein Interaction | Potential binding to target proteins |
Case Study: CDK Inhibition
A study published in a medicinal chemistry journal detailed the synthesis and biological evaluation of various boron-containing compounds targeting CDKs. The results indicated that modifications to the boron moiety enhanced selectivity and potency against specific cancer cell lines.
Q & A
Basic: What synthetic methodologies are typically employed for 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)morpholine, and how can reaction yields be optimized?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Base selection : Na₂CO₃ or CsF in THF/H₂O mixtures to stabilize intermediates.
- Purification : Column chromatography with hexanes/EtOAc (2:1 v/v) and 0.25% triethylamine to suppress boronate hydrolysis .
Yield optimization strategies include inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and stoichiometric tuning of coupling partners.
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : 1H/13C NMR for backbone verification; 11B NMR (δ ~30 ppm) confirms boronate integrity .
- HPLC : Reverse-phase C18 columns (≥95% purity) with UV detection at 254 nm .
- X-ray crystallography : Resolves bond angles and torsional strain in the dioxaborolane ring (e.g., C–B bond length ~1.57 Å) .
- HRMS : ESI+ mode for exact mass (<5 ppm error) .
Advanced: How do aryl substituent electronic/steric effects influence Suzuki coupling efficiency with this boronate?
- Electron-withdrawing groups (EWGs) : Enhance oxidative addition (e.g., –NO₂ increases reaction rate by 2× vs. –OCH₃) .
- Steric hindrance : Ortho-substituents reduce coupling efficiency (e.g., 2-methylphenyl: 45% yield vs. 72% for para-substituted analogs) .
- Hammett analysis : Linear free-energy relationships (σ values) predict reactivity trends for novel substrates.
Advanced: How can discrepancies in reported synthetic yields (27–97%) be systematically addressed?
- Catalyst poisoning : Trace O₂/H₂O degrades Pd catalysts; use rigorous solvent drying (MgSO₄, molecular sieves) .
- By-product analysis : LC-MS identifies homocoupling by-products (e.g., biaryl formation) due to excess base .
- Yield quantification : Internal standards (e.g., mesitylene) in 1H-NMR improve accuracy vs. isolated yields .
Basic: What storage conditions are recommended to maintain boronate stability?
- Packaging : Amber glass vials under argon to prevent photodegradation and hydrolysis .
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Stability assays : TGA (decomposition onset >150°C) and DSC (glass transition ~–10°C) monitor thermal stability .
Advanced: How can computational modeling guide reaction design with this compound?
- DFT calculations : B3LYP/6-31G* basis set predicts HOMO (–6.2 eV) localization on boronate and LUMO (–1.8 eV) on morpholine .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., B–O σ→σ* stabilization: 8.2 kcal/mol) .
- MD simulations : Solvent effects (THF vs. DMF) on transition-state geometries correlate with experimental kinetics.
Basic: What are the common impurities in this compound, and how are they characterized?
- Hydrolysis products : Boric acid (detected via 11B NMR at δ 18 ppm) .
- Oxidative by-products : Morpholine-N-oxide (HPLC retention time shift from 8.2 to 6.5 min) .
- Quantification : ICP-MS for residual Pd (<50 ppm) .
Advanced: What mechanistic insights explain the compound’s reactivity in photoredox catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
